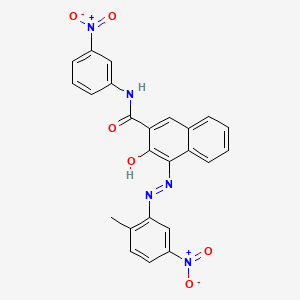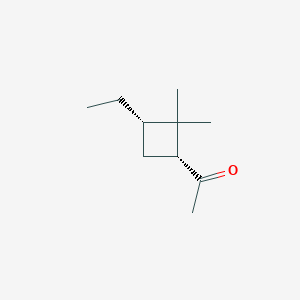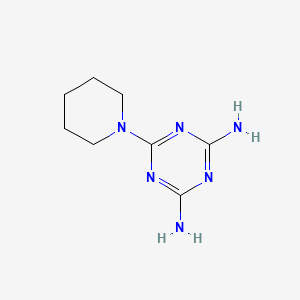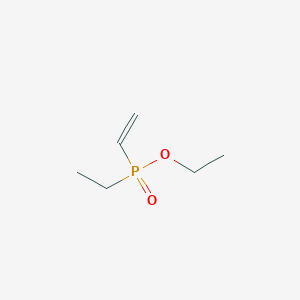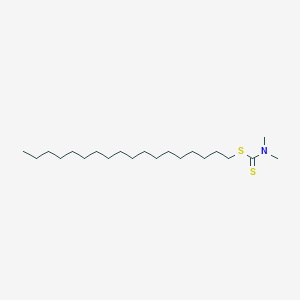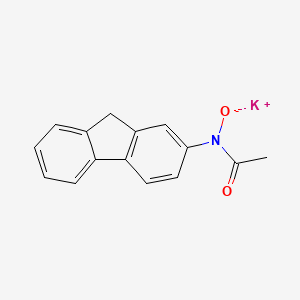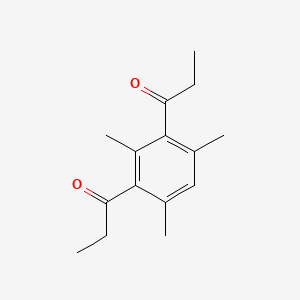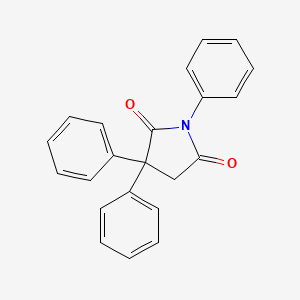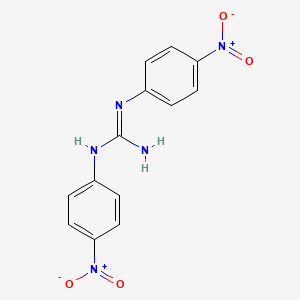
1,2-Bis(4-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a guanidine core, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1,2-Bis(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. Industrial production methods often employ similar routes but may include additional steps to purify the compound and ensure high yields.
-
Synthetic Route
Step 1: 4-nitroaniline is reacted with cyanamide in the presence of an acid catalyst.
Step 2: The intermediate formed is treated with a base to yield this compound.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require a solvent such as ethanol or methanol.
-
Industrial Production
- Industrial methods may involve continuous flow reactors to optimize the reaction conditions and improve yield.
- Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
1,2-Bis(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Product: 1,2-Bis(4-aminophenyl)guanidine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: Substituted guanidines with different functional groups.
-
Oxidation
- The guanidine core can be oxidized to form various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Major Products: Oxidized guanidine derivatives.
Scientific Research Applications
1,2-Bis(4-nitrophenyl)guanidine has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
-
Biology
- Studied for its potential as an inhibitor of certain enzymes.
- Investigated for its interactions with biological macromolecules such as DNA and proteins.
-
Medicine
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Studied for its ability to modulate biological pathways involved in disease processes.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1,2-Bis(4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
-
1,2-Bis(4-aminophenyl)guanidine
- Similar structure but with amino groups instead of nitro groups.
- Exhibits different reactivity and biological activity.
-
1,2-Bis(4-methoxyphenyl)guanidine
- Contains methoxy groups instead of nitro groups.
- Used in different applications due to its unique properties.
-
1,2-Bis(4-chlorophenyl)guanidine
- Contains chloro groups instead of nitro groups.
- Exhibits different chemical reactivity and biological effects.
The uniqueness of this compound lies in its nitro groups, which impart specific chemical and biological properties that are distinct from other guanidine derivatives.
Properties
CAS No. |
6322-39-0 |
|---|---|
Molecular Formula |
C13H11N5O4 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1,2-bis(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H11N5O4/c14-13(15-9-1-5-11(6-2-9)17(19)20)16-10-3-7-12(8-4-10)18(21)22/h1-8H,(H3,14,15,16) |
InChI Key |
BXONURWDLHJQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




